
2-(乙基氨基)丙酰胺
描述
2-(Ethylamino)propanamide, also known as N-ethylpropanamide, is an organic compound. It is a derivative of propanamide where one of the hydrogen atoms from the amide nitrogen is replaced by an ethyl group .
Molecular Structure Analysis
The molecular formula of 2-(Ethylamino)propanamide is C5H12N2O. It has a molecular weight of 116.16 g/mol . The SMILES string representation of its structure is O=C(N)C@@HNCC.Br .Physical and Chemical Properties Analysis
2-(Ethylamino)propanamide is a solid at room temperature . Most amides, including this compound, have high boiling points and are soluble in water .科学研究应用
1. 细胞毒性评估和DNA相互作用
2-(乙基氨基)丙酰胺衍生物,特别是那些具有3-(二乙基氨基)-N-(4,9-二氧代-4,9-二氢萘并[2,3-b]噻吩-3-基)丙酰胺等修饰的衍生物,已被研究其对细胞的毒性影响以及与DNA的相互作用。这些衍生物显示出在治疗其他治疗方法耐药的细胞系,如黑色素瘤、卵巢癌和胶质母细胞瘤方面的潜力。它们通过抑制拓扑异构酶II介导的DNA松弛和诱导细胞周期停滞来发挥作用,为癌症治疗提供了潜在途径(Gomez-Monterrey et al., 2011)。
2. 固态线性二向色红外光谱
化合物2-[(2-乙氧基-3,4-二氧代环丁-1-烯基)氨基]丙酰胺已经通过固态线性二向色红外光谱表征。这种技术与从头计算一起有助于理解这类化合物的结构和光谱性质,这对它们在各种科学领域,包括材料科学和制药领域的应用至关重要(Zareva, 2006)。
3. 生物节律活性和褪黑素药理学
2-(乙基氨基)丙酰胺衍生物已被合成并评估其生物节律活性和与人类褪黑素受体的结合。这项研究为这些化合物在治疗睡眠障碍和其他与昼夜节律紊乱相关疾病方面的治疗潜力提供了见解(Epperson et al., 2004)。
4. 马钦受体拮抗剂/β2激动剂(MABA)评估
2-(乙基氨基)丙酰胺类似物已在治疗哮喘和慢性阻塞性肺病的背景下进行评估。这些化合物作为双重作用的马钦受体拮抗剂/β2激动剂(MABA)在呼吸系统疾病治疗方面提供了潜在的进展(Norman, 2012)。
5. 荧光ATRP引发剂在聚合物化中的应用
2-溴代-N-(4-(7-(二乙基氨基)-香豆素-3-基)苯基)丙酰胺的合成和分析以及其作为丙烯酸酯原子转移自由基聚合(ATRP)中高效荧光引发剂的应用突显了它在聚合科学中的作用(Kulai & Mallet-Ladeira, 2016)。
6. 丙烯酰胺检测的生物传感器开发
关于丙烯酰胺(2-丙酰胺)的研究,包括其在加工食品中的合成和检测,已经导致生物传感器的开发。这些传感器旨在快速、敏感和特异地检测丙烯酰胺,这是一种具有潜在神经毒性和致癌作用的化合物(Pundir et al., 2019)。
7. 恶性黑色素瘤的治疗诊断剂
2-(乙基氨基)丙酰胺衍生物已被合成并评估为恶性黑色素瘤的潜在治疗诊断剂。它们对黑色素的高结合亲和力和有利的生物分布特性使它们成为这种癌症的诊断和治疗的有希望的候选药物(Chang et al., 2016)。
8. 抗菌和抗真菌剂
2-(乙基氨基)丙酰胺的新衍生物显示出显著的抗菌和抗真菌活性,成为在抗击微生物感染方面的潜在药物。这项研究有助于新抗微生物药物的开发(Helal et al., 2013)。
9. 土壤微生物性质和群落结构
研究对像萘丙酰胺这样的杀虫剂对土壤微生物的影响,可以为这类化合物的环境影响提供见解。了解这些影响对于制定可持续的农业实践和环境保护(Guo et al., 2009)至关重要。
安全和危害
生化分析
Biochemical Properties
2-(Ethylamino)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with primary carboxylic acid amides, which are compounds comprising a primary carboxylic acid amide functional group . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
2-(Ethylamino)propanamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 2-(Ethylamino)propanamide can impact the proliferation and differentiation of cells, as well as modulate the activity of key signaling molecules . These effects are crucial for understanding the potential therapeutic applications of 2-(Ethylamino)propanamide.
Molecular Mechanism
The molecular mechanism of 2-(Ethylamino)propanamide involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Additionally, 2-(Ethylamino)propanamide can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethylamino)propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Ethylamino)propanamide remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 2-(Ethylamino)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response . Understanding the dosage effects is crucial for determining the safe and effective use of 2-(Ethylamino)propanamide in therapeutic applications.
Metabolic Pathways
2-(Ethylamino)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are essential for the biotransformation and elimination of 2-(Ethylamino)propanamide from the body.
Transport and Distribution
The transport and distribution of 2-(Ethylamino)propanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is vital for optimizing the delivery and efficacy of 2-(Ethylamino)propanamide in therapeutic applications.
Subcellular Localization
2-(Ethylamino)propanamide exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The subcellular localization of 2-(Ethylamino)propanamide can affect its activity and function, making it an important factor to consider in biochemical studies.
属性
IUPAC Name |
2-(ethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRZPTWMDNJLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


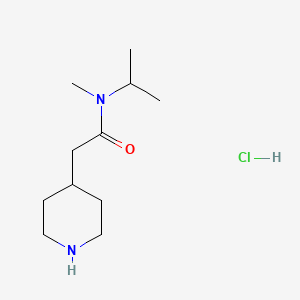

![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)
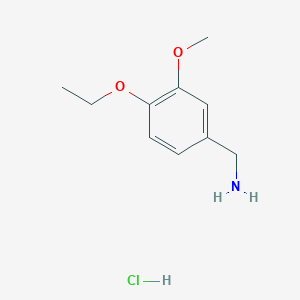
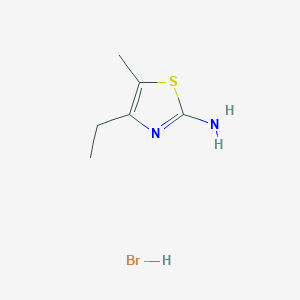
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)
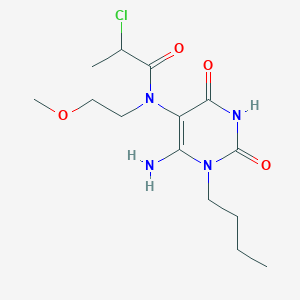
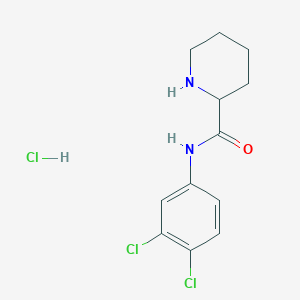
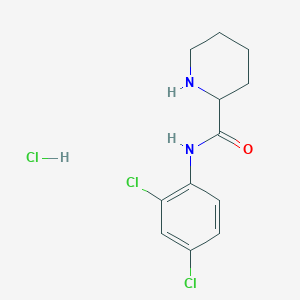
![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)
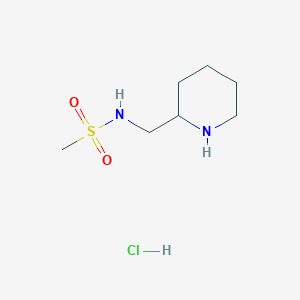
![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)

